3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride
CAS No.: 293298-33-6
Cat. No.: VC2801457
Molecular Formula: C7H10ClN3O3
Molecular Weight: 219.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 293298-33-6 |
---|---|
Molecular Formula | C7H10ClN3O3 |
Molecular Weight | 219.62 g/mol |
IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)propanehydrazide;hydrochloride |
Standard InChI | InChI=1S/C7H9N3O3.ClH/c8-9-5(11)3-4-10-6(12)1-2-7(10)13;/h1-2H,3-4,8H2,(H,9,11);1H |
Standard InChI Key | DWTYLPPEWBCKDA-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C1=O)CCC(=O)NN.Cl |
Canonical SMILES | C1=CC(=O)N(C1=O)CCC(=O)NN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride is a white solid compound with specialized chemical reactivity. The compound is identified through various systematic nomenclature systems and unique identifiers used in chemical databases and literature. The fundamental identifiers for this compound are summarized in the following table:
Parameter | Information |
---|---|
CAS Number | 293298-33-6 |
Molecular Formula | C₇H₁₀ClN₃O₃ |
IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)propanehydrazide;hydrochloride |
Common Synonyms | Maleimidopropionic acid hydrazide hydrochloride, MPH, MPH-HCL |
PubChem CID | 44119989 |
MDL Number | MFCD00467760 |
The compound is officially registered in chemical databases such as PubChem, where it is cataloged with the identifier 44119989 . Several alternative names exist in the scientific literature, but 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride remains the most comprehensive and accurate description of its chemical structure .
Physical and Molecular Properties
The physical and molecular properties of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride play a crucial role in determining its behavior in various chemical and biological systems. These properties are essential for researchers considering its application in pharmaceutical development or chemical synthesis. The key physical parameters are presented below:
The compound is typically available as a white solid powder and requires careful storage under inert atmospheric conditions at refrigeration temperatures to maintain stability . The slight variations in reported molecular weight across different sources (219.62 g/mol vs. 233.65 g/mol) may reflect different calculation methods or hydration states of the compound .
Structural Representation
The molecular structure of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride consists of a maleimide ring (2,5-dioxopyrrol-1-yl) connected to a hydrazide group through a three-carbon propyl chain, with an associated hydrochloride salt. This structural arrangement gives the compound its characteristic reactivity pattern.
The structure can be represented through various chemical notation systems:
Notation Type | Representation |
---|---|
SMILES | C1=CC(=O)N(C1=O)CCC(=O)NN.Cl |
InChI | InChI=1S/C7H9N3O3.ClH/c8-9-5(11)3-4-10-6(12)1-2-7(10)13;/h1-2H,3-4,8H2,(H,9,11);1H |
InChIKey | DWTYLPPEWBCKDA-UHFFFAOYSA-N |
These computerized chemical notations enable precise structural identification in databases and computational chemistry applications . The SMILES notation particularly illustrates the connectivity of atoms, showing the maleimide ring attached to the propanoic acid hydrazide moiety, followed by the chloride counter-ion.
Spectroscopic Characterization
Nuclear Magnetic Resonance Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the molecular structure and purity of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride. Both proton (¹H) and carbon (¹³C) NMR data have been reported for this compound, confirming its structural assignment.
The ¹H NMR spectrum recorded in deuterium oxide (D₂O) shows the following characteristic signals:
Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
6.87 | singlet | 2H | Maleimide ring protons |
3.84 | triplet | 2H | -N-CH₂- protons |
2.65 | triplet | 2H | -CH₂-CO- protons |
The ¹³C NMR spectrum in D₂O reveals four distinct carbon signals at δ 172.56, 171.38, 33.54, and 31.98 ppm, corresponding to the carbonyl carbons of the hydrazide, the carbonyl carbons of the maleimide ring, and the two methylene carbons of the propyl linker, respectively .
Additional NMR studies have been conducted in different solvents, including CDCl₃ and DMSO-d₆, providing complementary structural information and confirming the compound's identity and purity .
Mass Spectrometry Analysis
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) has been employed to confirm the molecular formula of the compound. The mass spectrum shows a protonated molecular ion [M + H]⁺ with a calculated m/z value of 184.0644 for C₇H₉N₃O₃, with the experimental value found at 184.0710 . This data corresponds to the free base form of the compound (without the hydrochloride), which is typical in ESI-MS analysis where salt forms often dissociate during the ionization process.
Synthesis Methodology
Synthetic Pathway
The synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride follows a multi-step process that has been documented in scientific literature. The general synthetic route involves:
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Preparation of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid (compound 1)
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Conversion to a protected hydrazide using t-butyl-carbazide (compound 2)
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Deprotection using trifluoroacetic acid (TFA) to yield the final product (compound 3)
Each step requires specific reaction conditions and purification techniques to ensure high purity of the final compound.
Detailed Synthesis Procedure
The reported synthesis begins with the preparation of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid, which serves as the key starting material. This is followed by reaction with t-butyl-carbazide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
The protected intermediate (compound 2) is then dissolved in a 20% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stored overnight to remove the t-butyl protecting group. After concentration under reduced pressure, the product is precipitated by dilution with DCM, chilled at -20°C, and isolated by centrifugation .
The final purification involves washing the white solid with cold DCM, followed by drying under vacuum. This procedure reportedly yields the product at approximately 74.3% yield as a white solid .
Alternative Synthetic Approaches
While the abovementioned synthetic route is the most thoroughly documented in the literature, alternative approaches may exist that could potentially improve yield, purity, or scale-up potential. These might include the use of different coupling reagents or alternative protecting group strategies for the hydrazide functionality.
The synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride represents an important example of multi-step organic synthesis involving protection-deprotection strategies and amide bond formation chemistry.
Applications in Research and Development
Pharmaceutical Applications
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride has gained significant attention in pharmaceutical research due to its functional groups that enable specific chemical conjugations. The maleimide group is particularly valuable for its ability to undergo selective Michael addition reactions with thiol-containing compounds, while the hydrazide group can form hydrazone bonds with aldehydes and ketones.
These chemical properties make the compound particularly useful in:
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Bioconjugation chemistry for attaching drugs to carrier molecules
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Development of stimuli-responsive drug delivery systems
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Protein and peptide modification for improved pharmacokinetics
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Crosslinking applications in pharmaceutical formulation
Role in Nanoparticle Drug Delivery Systems
One of the most documented applications of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide is in the development of pH-responsive nanoparticle systems. Research has demonstrated its use in creating platinum(II)-PLGA hybrid nanoparticles for targeted drug delivery applications .
In these systems, the compound plays a crucial role in forming pH-sensitive hydrazone bonds between phospholipids and polyethylene glycol (PEG) components. This chemistry enables the development of nanoparticles that can selectively release their drug cargo under the acidic conditions found in tumor microenvironments or within endosomal/lysosomal compartments of cells .
The synthetic strategy involves connecting the hydrazide group of the compound to aldehyde-terminated PEG chains, creating a pH-sensitive linker that can be cleaved in acidic environments. This pH-responsive behavior is particularly valuable for targeted cancer therapy, where the ability to selectively release drugs at the tumor site can enhance efficacy while reducing systemic toxicity .
Research in Conjugation Chemistry
The compound has also found application in various conjugation chemistry studies, particularly those involving:
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Thiol-maleimide click chemistry reactions
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Formation of hydrazone bonds with aldehyde-containing biomolecules
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Development of cleavable linkers for controlled release systems
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Modification of polymeric materials for enhanced functionality
These applications highlight the versatility of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride as a bifunctional crosslinking agent in pharmaceutical and biomedical research.
Hazard Type | Classification | Code |
---|---|---|
Health Hazards | Harmful if swallowed | H302 |
May cause allergic skin reaction | H317 | |
Signal Word | Warning | |
Precautionary Statements | Wear protective gloves/eye protection | P280 |
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | P305+P351+P338 |
These hazard designations indicate that the compound requires careful handling with appropriate personal protective equipment .
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